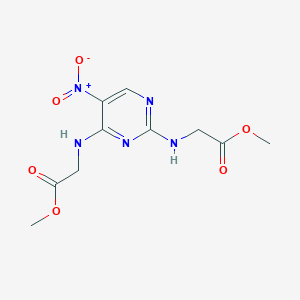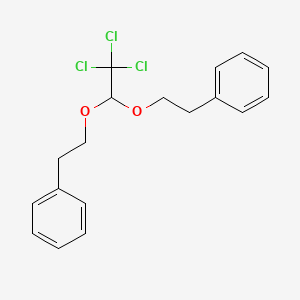
Barbituric acid, 1-allyl-5,5-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barbituric acid, 1-allyl-5,5-diethyl-: is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound. Barbituric acid itself is the parent compound of barbiturate drugs, although it is not pharmacologically active
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of barbituric acid derivatives typically involves the condensation of diethyl malonate with urea in the presence of a base such as sodium ethoxide . For the 1-allyl-5,5-diethyl derivative, an additional step to introduce the allyl group is required. This can be achieved through allylation reactions using allyl halides in the presence of a suitable base.
Industrial Production Methods: Industrial production of barbituric acid derivatives often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and the processes are designed to be cost-effective and scalable. The use of continuous flow reactors and automated systems can enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions: Barbituric acid derivatives, including the 1-allyl-5,5-diethyl variant, can undergo various chemical reactions such as:
Oxidation: These compounds can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the functional groups attached to the barbituric acid core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying barbituric acid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide and allyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Barbituric acid derivatives are valuable building blocks in organic synthesis. They are used to construct more complex molecules through various catalytic and non-catalytic reactions .
Biology and Medicine: In medicinal chemistry, barbituric acid derivatives have been explored for their potential as hypnotic agents, sedatives, and anticonvulsants. The 1-allyl-5,5-diethyl derivative may have unique pharmacological properties due to its structural modifications .
Industry: These compounds are also used in the production of dyes, polymers, and other industrial chemicals. Their ability to undergo diverse chemical reactions makes them versatile intermediates in various industrial processes .
Mécanisme D'action
The mechanism of action of barbituric acid derivatives typically involves interaction with the central nervous system. They act as nonselective central nervous system depressants by promoting binding to inhibitory gamma-aminobutyric acid subtype receptors and modulating chloride currents through receptor channels . This leads to prolonged channel opening and inhibition of excitatory neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Barbital (5,5-diethylbarbituric acid): A well-known barbiturate used as a hypnotic agent.
Phenobarbital: Another barbiturate with anticonvulsant properties.
Uniqueness: The 1-allyl-5,5-diethyl derivative is unique due to the presence of the allyl group, which can influence its chemical reactivity and pharmacological profile. This structural modification can lead to differences in its interaction with biological targets and its overall efficacy and safety profile compared to other barbiturates .
Propriétés
| 7548-63-2 | |
Formule moléculaire |
C11H16N2O3 |
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
5,5-diethyl-1-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H16N2O3/c1-4-7-13-9(15)11(5-2,6-3)8(14)12-10(13)16/h4H,1,5-7H2,2-3H3,(H,12,14,16) |
Clé InChI |
IGIRIITWQIFRAW-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=O)NC(=O)N(C1=O)CC=C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





